2-Hydroxy-4-pyrrol-1-yl-benzoic acid: Structural Elucidation, Pharmacological Profiling, and Assay Methodologies
2-Hydroxy-4-pyrrol-1-yl-benzoic acid: Structural Elucidation, Pharmacological Profiling, and Assay Methodologies
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Executive Summary
In the landscape of small-molecule drug discovery, privileged scaffolds that can effectively disrupt protein-protein interactions (PPIs) are highly sought after. 2-Hydroxy-4-pyrrol-1-yl-benzoic acid (CAS: 35580-52-0) represents a highly versatile N-phenylpyrrole derivative. Characterized by a salicylic acid core substituted with an N-linked pyrrole ring, this molecule has emerged as a critical pharmacophore in two distinct therapeutic arenas: antiviral therapy (specifically HIV-1 fusion inhibition) and oncology (c-Myc inhibition).
This technical guide synthesizes the physicochemical properties, structural rationale, and validated experimental methodologies required to leverage this compound in advanced drug discovery pipelines. As an Application Scientist, I have structured this whitepaper to move beyond mere descriptive chemistry, focusing instead on the causality of its molecular interactions and providing self-validating protocols for your laboratory workflows.
Physicochemical Profiling and Structural Rationale
The pharmacological efficacy of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid is dictated by its precise spatial geometry and electronic distribution. The molecule features two distinct interaction domains:
-
The Polar Head (Salicylic Acid Moiety): The ortho-hydroxyl group forms an intramolecular hydrogen bond with the carboxylate. This interaction lowers the pKa of the carboxylic acid, ensuring it remains deprotonated at physiological pH, which is critical for forming robust salt bridges with target basic residues (e.g., Arginine, Lysine)[1].
-
The Hydrophobic Tail (Pyrrole Ring): The N-linked pyrrole provides a flat, electron-rich aromatic system capable of inserting into deep, hydrophobic protein pockets via π−π stacking and Van der Waals interactions.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Pharmacological Significance |
| IUPAC Name | 2-hydroxy-4-(1H-pyrrol-1-yl)benzoic acid | Defines core scaffold |
| CAS Number | 35580-52-0 | Unique chemical identifier[2] |
| Molecular Formula | C11H9NO3 | - |
| Molecular Weight | 203.20 g/mol | Highly favorable for lead optimization (Rule of 5 compliant)[3] |
| LogP (Octanol/Water) | ~2.4 | Optimal balance of aqueous solubility and membrane permeability[1] |
| Hydrogen Bond Donors | 2 (-OH, -COOH) | Facilitates target anchoring |
| Hydrogen Bond Acceptors | 3 (O atoms) | Enhances dipole interactions |
| Topological Polar Surface Area | 62.5 Ų | Excellent predictive cellular penetrance[1] |
Mechanistic Biology: Dual Target Engagement
The unique structural dichotomy of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid allows it to act as a competitive inhibitor in two distinct protein-protein interaction models.
Antiviral Pathway: HIV-1 gp41 Core Disruption
Viral entry of HIV-1 requires the fusion of the viral envelope with the host cell membrane, a process mediated by the envelope glycoprotein gp41. During fusion, gp41 undergoes a conformational change to form a six-helix bundle (6-HB). N-carboxyphenylpyrrole derivatives act as potent fusion inhibitors[4]. The carboxylate group of the benzoic acid forms critical salt bridges with highly conserved basic residues (Arg579 or Lys574) on the viral N-heptad repeat (NHR) trimer. Simultaneously, the pyrrole ring occupies a deep hydrophobic pocket, sterically hindering the C-heptad repeat (CHR) from binding and thereby aborting the 6-HB formation[5].
Oncology Pathway: c-Myc Inhibition
The c-Myc transcription factor is a master regulator of cell proliferation and is deregulated in numerous human cancers. To function, c-Myc must heterodimerize with its partner protein, Max. Pyrrol-1-yl benzoic acid derivatives have been patented as potent inhibitors of Myc activity[1][6]. The compound binds to the intrinsically disordered basic helix-loop-helix leucine zipper (bHLH-LZ) domain of c-Myc, disrupting the Myc-Max dimerization interface and preventing subsequent DNA binding and oncogenic transcription[7].
Fig 1: Dual pharmacological target engagement of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid.
Synthetic Methodology & Analytical Validation
To ensure high-fidelity biological data, the compound must be synthesized and purified to >95% (LC-MS). The standard approach utilizes a Clauson-Kaas pyrrole synthesis.
Step-by-Step Synthesis Protocol
Causality Note: The Clauson-Kaas reaction is selected because it efficiently converts primary aromatic amines into pyrroles using 2,5-dimethoxytetrahydrofuran. Glacial acetic acid is used as both the solvent and the acid catalyst to promote the hydrolysis of the acetal and the subsequent formation of the intermediate iminium ion.
-
Reagent Preparation: Dissolve 10.0 mmol of 4-amino-2-hydroxybenzoic acid (4-aminosalicylic acid) in 25 mL of glacial acetic acid in a round-bottom flask.
-
Addition: Slowly add 11.0 mmol of 2,5-dimethoxytetrahydrofuran dropwise to the stirring solution at room temperature.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to 110°C for 2–4 hours. Monitor reaction completion via TLC (DCM:MeOH 9:1).
-
Quenching & Precipitation: Cool the reaction to room temperature and pour it into 100 mL of ice-cold distilled water. The target compound will precipitate as a crude solid.
-
Filtration & Washing: Filter the precipitate under a vacuum and wash thoroughly with cold water to remove residual acetic acid.
-
Purification: Recrystallize from an ethanol/water mixture or purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure 2-Hydroxy-4-pyrrol-1-yl-benzoic acid.
Self-Validating Analytical Protocol
To ensure trustworthiness, validate the synthesized batch using orthogonal techniques:
-
LC-MS: Confirm the [M−H]− peak at m/z 202.2 in negative electrospray ionization (ESI) mode.
-
1H NMR (DMSO-d6): Verify the presence of the pyrrole protons (two distinct multiplets around δ 6.2 and 7.3 ppm) and the aromatic protons of the salicylic acid core. The highly deshielded carboxylic acid proton should appear >12 ppm.
Experimental Protocols for Bioassay Validation
Once the compound is synthesized and validated, its efficacy must be tested using robust, self-validating bioassays.
Protocol 1: gp41 Six-Helix Bundle (6-HB) Formation Inhibition Assay
Causality Note: This ELISA-based assay measures the ability of the compound to prevent the interaction between N36 and C34, two peptides derived from the N- and C-heptad repeats of HIV-1 gp41. Enfuvirtide (T20) must be used as a positive control[5].
-
Plate Coating: Coat a 96-well polystyrene plate with 50 µL of N36 peptide (2 µg/mL in 0.1 M Tris-HCl, pH 8.8). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with PBS-T (PBS + 0.1% Tween-20). Block with 5% non-fat milk in PBS for 1 hour at 37°C.
-
Compound Incubation: Pre-incubate varying concentrations of 2-Hydroxy-4-pyrrol-1-yl-benzoic acid (0.1 µM to 100 µM) with biotinylated C34 peptide (0.5 µM) in PBS for 30 minutes at 37°C.
-
Binding: Add 50 µL of the compound/C34 mixture to the N36-coated wells. Incubate for 1 hour at 37°C.
-
Detection: Wash the plate five times with PBS-T. Add streptavidin-horseradish peroxidase (HRP) conjugate (1:2000 dilution) and incubate for 30 minutes.
-
Readout: Wash again, add TMB substrate, stop the reaction with 1M H2SO4 , and read absorbance at 450 nm using a microplate reader. Calculate the IC50 using non-linear regression.
Protocol 2: c-Myc/Max Interaction AlphaScreen Assay
Causality Note: AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is highly sensitive for PPIs. Disruption of the Myc-Max interaction by the compound will result in a loss of luminescent signal. 10058-F4 should be used as a positive control inhibitor[7].
-
Protein Preparation: Utilize His-tagged c-Myc and GST-tagged Max recombinant proteins.
-
Reaction Mix: In a 384-well OptiPlate, combine 10 nM His-c-Myc, 10 nM GST-Max, and serial dilutions of the compound in assay buffer (50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.01% Tween-20).
-
Incubation: Incubate the mixture for 1 hour at room temperature to allow the compound to disrupt the pre-formed or forming heterodimers.
-
Bead Addition: Under low-light conditions, add 10 µg/mL of Nickel Chelate Acceptor beads and Glutathione Donor beads.
-
Final Readout: Incubate for an additional hour in the dark. Read the plate on an AlphaScreen-compatible microplate reader (excitation at 680 nm, emission at 520-620 nm).
Fig 2: End-to-end experimental workflow from synthesis to bioassay validation.
Conclusion
2-Hydroxy-4-pyrrol-1-yl-benzoic acid is a structurally elegant, low-molecular-weight scaffold with profound implications in drug discovery. By understanding the causality behind its structural features—specifically the pKa-modulating hydroxyl group and the hydrophobic pyrrole ring—researchers can utilize this compound as a foundational building block for developing next-generation HIV fusion inhibitors and c-Myc targeted oncology therapeutics. Adherence to the rigorous synthetic and analytical protocols outlined herein ensures the generation of trustworthy, reproducible data in your screening cascades.
References
- SynHet / PubChem - 2-Hydroxy-4-pyrrol-1-yl-benzoic acid Chemical Properties and Identifiers.
- Sigma-Aldrich - CAS 35580-52-0 | 2-Hydroxy-4-pyrrol-1-yl-benzoic acid.
- Molaid - 2-羟基-4-(1H-吡咯-1-基)苯甲酸 | 35580-52-0 Physicochemical Properties.
- Liu, K. et al. (2008) - Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41. Journal of Medicinal Chemistry, 51(24), 7843–7854. DOI: 10.1021/jm800869t.
- Dana-Farber Cancer Institute, Inc. (2014) - WO2014071247A1: Pyrrol-1-yl Benzoic Acid Derivatives Useful as Myc Inhibitors.
Sources
- 1. 2-羟基-4-(1H-吡咯-1-基)苯甲酸 - CAS号 35580-52-0 - 摩熵化学 [molaid.com]
- 2. 2-Hydroxy-4-pyrrol-1-yl-benzoic acid [synhet.com]
- 3. CAS 35580-52-0 | Sigma-Aldrich [sigmaaldrich.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Design, Synthesis, and Biological Evaluation of N-Carboxyphenylpyrrole Derivatives as Potent HIV Fusion Inhibitors Targeting gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-(2,5-Dimethylpyrrol-1-yl)-4-[5-(2,3,4-trihydroxyphenyl)-1,3,4-oxadiazol-2-yl]benzoic acid - CAS号 1609112-92-6 - 摩熵化学 [molaid.com]
- 7. US5312335A - Needleless hypodermic injection device - Google Patents [patents.google.com]
